[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol: is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a difluoroethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol typically involves the reaction of pyrimidine derivatives with difluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, often around room temperature to 60°C, for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, NH3, PBr3
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halides, Amines
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators, which can be valuable in drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]amine: Similar structure with an amine group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]ethanol: Similar structure with an ethanol group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]chloride: Similar structure with a chloride group instead of a methanol group.
Uniqueness: The uniqueness of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8F2N2O |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c1-7(8,9)5-2-3-10-6(4-12)11-5/h2-3,12H,4H2,1H3 |
InChI Key |
XHMPHQNPAXHFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.